
(R)-Cinacalcet-D3
Descripción
Significance of Stable Isotope Labeling in Mechanistic Studies
Stable isotope labeling is a powerful and indispensable tool in the field of chemistry and biology for elucidating reaction mechanisms and metabolic pathways. xmu.edu.cnsymeres.comnih.gov By replacing an atom like hydrogen with its heavier stable isotope, deuterium, researchers can trace the journey of molecules through complex biological or chemical systems. thalesnano.comnumberanalytics.com This is because the labeled compound is chemically similar to its unlabeled counterpart but physically distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comscielo.org.mx
One of the key principles exploited in these studies is the kinetic isotope effect (KIE). gabarx.comsymeres.com The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it more difficult to break. gabarx.comd-nb.info Consequently, chemical reactions involving the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond. gabarx.comd-nb.info By measuring these rate differences, scientists can determine whether the breaking of a specific C-H bond is a rate-limiting step in a reaction, providing critical insights into the reaction's mechanism. numberanalytics.comd-nb.info This technique is invaluable for understanding enzyme-catalyzed reactions, identifying reactive intermediates, and distinguishing between different potential reaction pathways. numberanalytics.com
In metabolomics, stable isotope labeling helps differentiate endogenous metabolites from exogenous compounds and trace the flow (flux) of atoms through metabolic networks. tandfonline.comnih.gov This allows for the confirmation of biosynthetic pathways and the discovery of novel metabolic routes. tandfonline.comnih.gov
Rationale for Deuteration in Drug Development and Pharmacokinetic Investigations
The rationale for using deuteration in drug development is primarily based on the kinetic isotope effect's ability to favorably alter a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). informaticsjournals.co.in Many drugs are broken down in the body by metabolic enzymes, often through reactions that involve the cleavage of C-H bonds. cdnsciencepub.com By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be slowed down. nih.govjuniperpublishers.com
This modification can lead to several potential benefits:
Improved Metabolic Stability: Reduced metabolic breakdown can increase the drug's half-life in the body, meaning it remains active for longer. symeres.comjuniperpublishers.comunibestpharm.com This could potentially allow for less frequent dosing.
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By altering the metabolic pathway, deuteration can decrease the formation of these harmful metabolites, potentially improving the drug's safety profile. cdnsciencepub.comunibestpharm.com
Increased Efficacy and Safety: By optimizing the pharmacokinetic and toxicity profiles, deuteration can lead to drugs with improved efficacy and safety compared to their non-deuterated versions. nih.govnih.gov
Deuterated compounds are also essential as internal standards for quantitative bioanalysis using mass spectrometry. thalesnano.com Because they have nearly identical chemical and physical properties to the drug being measured but a different mass, they can be added to biological samples to improve the accuracy and reliability of the quantification of the target drug. thalesnano.comscielo.org.mx
(R)-Cinacalcet-D3 as a Precisely Labeled Research Compound
This compound is the deuterated analog of Cinacalcet, a calcimimetic agent. pharmaffiliates.combocsci.com Calcimimetics are compounds that mimic the effect of calcium on the calcium-sensing receptor (CaSR) found on the parathyroid gland, leading to a reduction in the secretion of parathyroid hormone (PTH). drugbank.comnih.govhormones.gr Cinacalcet is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma. drugbank.comnih.gov
As a research compound, this compound serves as a stable isotope-labeled internal standard for the accurate quantification of Cinacalcet in biological samples during pharmacokinetic studies. pharmaffiliates.com The "D3" designation indicates that three hydrogen atoms in the methyl group of the molecule have been replaced with deuterium atoms. bocsci.com This specific placement of deuterium makes it an ideal tool for researchers using techniques like liquid chromatography-mass spectrometry (LC-MS) to study the metabolism and disposition of Cinacalcet.
The precise labeling of this compound ensures that its chromatographic behavior is virtually identical to that of the unlabeled Cinacalcet, while its increased mass allows it to be distinguished and measured separately by a mass spectrometer.
Table 1: Physicochemical Properties of this compound
Property | Value | Source(s) |
Chemical Name | (R)-N-(1-(naphthalen-1-yl)ethyl-2,2,2-d3)-3-(3-(trifluoromethyl)phenyl)propan-1-amine | pharmaffiliates.com |
IUPAC Name | N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | bocsci.com |
CAS Number | 1228567-12-1 (free base) | pharmaffiliates.com |
Molecular Formula | C22H19D3F3N | esschemco.com |
Molecular Weight | 360.43 g/mol | |
Purity | ≥98% by HPLC; 99% atom D | bocsci.comesschemco.com |
Parent Drug | Cinacalcet | acanthusresearch.com |
Category | Stable Isotope Labeled Reference Standard | bocsci.comacanthusresearch.com |
Table 2: Comparison of Hydrogen and Deuterium Isotopes
Property | Hydrogen (¹H, Protium) | Deuterium (²H, D) | Source(s) |
Natural Abundance | ~99.98% | ~0.0156% | unibestpharm.com |
Nucleus Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | gabarx.com |
Atomic Mass (AMU) | ~1.0 | ~2.0 | gabarx.com |
Radioactivity | Non-radioactive | Non-radioactive | gabarx.com |
Bond Strength | Weaker C-H bond | Stronger C-D bond | juniperpublishers.comunibestpharm.com |
Propiedades
IUPAC Name |
N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAWDNDOKGFTD-JOTALGBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129761 | |
Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228567-12-1 | |
Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228567-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Synthesis of R -cinacalcet-d3
Molecular Structure and Stereochemical Purity of Cinacalcet and its (R)-Enantiomer
Cinacalcet is a secondary amino compound characterized by a chiral center. nih.gov Its chemical structure consists of a (1R)-1-(naphthalen-1-yl)ethanamine core where a hydrogen on the amino group is replaced by a 3-[3-(trifluoromethyl)phenyl]propyl group. nih.gov The biological activity of Cinacalcet resides almost exclusively in its (R)-enantiomer. The (R)-enantiomer is reported to be significantly more potent than the (S)-enantiomer, making stereochemical purity a critical parameter in its synthesis and application. researchgate.net
The synthesis of Cinacalcet almost universally begins with the enantiopure starting material, (R)-(+)-1-(1-naphthyl)ethylamine, to ensure the final product has the correct absolute stereochemistry. ub.eduthieme-connect.com The IUPAC name for (R)-Cinacalcet is N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine. nih.gov
Table 1: Chemical Properties of (R)-Cinacalcet and (R)-Cinacalcet-D3
Property | (R)-Cinacalcet | This compound |
---|---|---|
Molecular Formula | C₂₂H₂₂F₃N nih.gov | C₂₂H₁₉D₃F₃N |
Molecular Weight | 357.41 g/mol | 360.4 g/mol nih.gov |
CAS Number | 226256-56-0 nih.gov | 1228567-12-1 nih.gov |
| IUPAC Name | N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine nih.gov | N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine nih.gov |
Strategic Deuterium Incorporation in this compound
Stable isotope-labeled compounds like this compound are valuable as internal standards for quantification studies by mass spectrometry. medchemexpress.comcaymanchem.com The introduction of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties.
In this compound, the deuterium atoms are specifically incorporated into the methyl group attached to the chiral carbon. This site is known as the α-(methyl-d3) position. nih.govbocsci.com The resulting chemical name is (R)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine. bocsci.com This precise labeling is crucial for its intended applications in analytical chemistry. The synthesis of this analog, therefore, requires methods that can introduce a trideuteromethyl group specifically at this position.
For use as an internal standard, high isotopic enrichment and chemical purity are essential. Commercial preparations of this compound and its hydrochloride salt report high levels of both. For instance, purities are often stated as ≥98% by HPLC for chemical purity and 99% atom D for isotopic enrichment. bocsci.comesschemco.comesschemco.com The hydrochloride salt of this compound shows similar high purity levels, with some suppliers reporting 100% optical purity by chiral HPLC and ≥99% deuterated forms (d1-d3). caymanchem.comesschemco.comesschemco.com
Specific Labeling Position: α-(methyl-d3) Site
Synthetic Pathways for Cinacalcet and its Deuterated Analogues
The synthesis of Cinacalcet and its deuterated analogues relies on coupling the two key fragments: the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, and a three-carbon chain attached to a 3-(trifluoromethyl)phenyl group. researchgate.netub.edu To produce the D3 analogue, a deuterated version of the chiral amine, specifically (R)-1-(1-naphthyl)ethylamine-d3, is typically used as the starting material.
Major synthetic strategies include nucleophilic substitution reactions, reductive amination, and amide formation followed by reduction. ub.eduthieme-connect.comthieme-connect.com
One established method for forming the crucial C-N bond in Cinacalcet is through allylic amination. google.com This strategy involves the reaction of (R)-(+)-1-(1-naphthyl)ethylamine with a suitable three-carbon partner containing an allylic halide or a pseudohalide (like a mesylate or tosylate). thieme-connect.com The reaction creates an allylic amine intermediate. A subsequent reduction (hydrogenation) of the carbon-carbon double bond in the allyl group yields the final saturated propyl chain of the Cinacalcet molecule. thieme-connect.com This approach is a common theme in several patented syntheses of the compound. thieme-connect.com
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and are applied to the large-scale production of pharmaceuticals. researchgate.netrsc.org These methods offer efficient ways to form carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
In the context of Cinacalcet synthesis, iron-catalyzed cross-coupling has been reported as a key step for large-scale production. researchgate.net One notable process involves the coupling of an alkenyl chloride (N-chloropropene naphthylethylamine) with an aryl Grignard reagent (benzotrifluoride magnesium bromide). researchgate.net This reaction is facilitated by an iron acetylacetonate/N-methyl-2-pyrrolidone complex. researchgate.net The use of earth-abundant and less toxic iron as a catalyst presents a more sustainable alternative to precious metals like palladium. researchgate.net Other transition metals, such as cobalt and palladium, have also been explored for related cross-coupling reactions in the synthesis of Cinacalcet and similar chiral amines. rsc.orgresearchgate.net
C-O to C-N Rearrangement Approaches
The synthesis of cinacalcet and its analogs can potentially involve rearrangement reactions to form the crucial C-N bond. One such patented, though less common, approach involves a C-O to C-N rearrangement. google.com This strategy typically begins with the formation of an intermediate ester or ether linkage, which is then induced to rearrange into the more thermodynamically stable amine.
While specific examples detailing this route for this compound are not prevalent in mainstream literature, the general chemical principle would involve reacting a deuterated precursor, such as (R)-1-(naphthalen-1-yl)ethan-1-ol-d3, with a partner containing the 3-(trifluoromethyl)phenylpropyl moiety to form an initial ether or a related species. Subsequent reaction conditions would then be applied to facilitate the intramolecular rearrangement of this C-O bond into the final C-N bond of the cinacalcet backbone. google.com This method offers an alternative to the more conventional reductive amination or amide reduction pathways.
Peptide Coupling-Based Synthetic Routes
A prevalent and practical strategy for synthesizing cinacalcet involves the formation of an amide bond, a reaction central to peptide chemistry, followed by reduction. lookchem.comub.edu This route is highly adaptable for the synthesis of this compound by utilizing a deuterated starting material.
The key steps in this approach are:
Amide Formation (Peptide Coupling): The synthesis couples two key fragments: 3-(3-trifluoromethylphenyl)propionic acid and the chiral amine, (R)-1-(1-naphthyl)ethylamine. lookchem.comub.edu To produce the D3 variant, the deuterated chiral amine, (R)-1-(1-naphthyl)ethan-1-amine-d3, is used. The coupling of the carboxylic acid and the amine to form the amide can be achieved using several methods. While standard peptide coupling reagents can be employed, a highly atom-economical method involves the direct thermal condensation of the acid and amine at elevated temperatures (e.g., 140–150 °C), which drives off water to form the amide. lookchem.com
Amide Reduction: The resulting amide, N-[(R)-1-(1-naphthyl)ethyl-d3]-3-[3-(trifluoromethyl)phenyl]propanamide, is then reduced to the corresponding secondary amine, this compound. This reduction is typically performed using powerful reducing agents like borane (BH₃) or lithium aluminium hydride (LiAlH₄), as milder reagents such as sodium borohydride are generally ineffective at reducing amides. google.comlookchem.com Some methods have explored the use of a sodium borohydride–iodine system for a milder reduction. lookchem.com
Advanced Analytical Methodologies for R -cinacalcet-d3
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of (R)-Cinacalcet-D3, enabling the separation of the compound from its impurities and enantiomeric counterpart.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and enantiomeric excess of Cinacalcet. Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Cinacalcet hydrochloride in bulk and pharmaceutical formulations. biointerfaceresearch.com These methods are designed to be simple, selective, accurate, and precise. biointerfaceresearch.com
A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. biointerfaceresearch.com For instance, one method employs a mobile phase of phosphate buffer and acetonitrile (40:60 v/v) at a pH of 3.0, with a flow rate of 0.9 mL/min and UV detection at 282 nm. biointerfaceresearch.com Such methods are validated according to International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, and robustness, ensuring their reliability for quantitative analysis. biointerfaceresearch.comnih.gov
Chiral HPLC for Stereochemical Analysis
Since the pharmacological activity of Cinacalcet resides in the (R)-enantiomer, it is crucial to control the level of the (S)-enantiomer. scholarsresearchlibrary.com Chiral HPLC methods are specifically designed for the enantiomeric separation of Cinacalcet. researchgate.netnih.gov These methods often employ chiral stationary phases (CSPs) to achieve resolution between the (R) and (S) enantiomers.
Several types of chiral columns, including those based on amylose and cellulose derivatives, have been evaluated for this purpose. researchgate.netnih.govoup.com For example, a Chiralpak-IA column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid (95:5:0.1, v/v) has demonstrated good resolution. researchgate.net Another successful separation was achieved on a Chiralpak AY column using a mobile phase of 10 mM triethylamine (pH 8.0) and acetonitrile (40:60, v/v). nih.govoup.com The resolution between the enantiomers in these methods is a key parameter, with values greater than 2.0 generally considered acceptable. scholarsresearchlibrary.com
Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
---|---|---|---|---|---|
Chiralpak-IA | n-hexane:ethanol:trifluoroacetic acid (95:5:0.1, v/v) | 1.0 | 223 | >3 | researchgate.net |
Chiralpak AY | 10 mM triethylamine (pH 8.0) - acetonitrile (40:60, v/v) | 1.0 | 224 | >6 | nih.govoup.com |
Chiralcel-OJH | n-Hexane:ethanol:n-butyl amine (90:10:1, v/v) | 1.0 | 220 | >2.0 | scholarsresearchlibrary.com |
Development and Validation of Stability-Indicating RP-HPLC Methods
Stability-indicating assay methods are crucial for determining the stability of a drug substance under various environmental conditions. For Cinacalcet, stability-indicating RP-HPLC and RP-UPLC (Ultra-Performance Liquid Chromatography) methods have been developed and validated. biointerfaceresearch.comnih.govmdpi.comnih.gov These methods can separate the active ingredient from its degradation products, which may be formed under stress conditions such as acid, base, oxidation, heat, and light. biointerfaceresearch.comnih.govnih.gov
Forced degradation studies are performed to demonstrate the specificity of the method. biointerfaceresearch.comnih.gov For example, Cinacalcet hydrochloride has been shown to degrade significantly under peroxide stress conditions. nih.govnih.gov The developed methods were able to resolve the degradation products from the parent drug, confirming their stability-indicating power. nih.govnih.gov Validation of these methods is performed according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness. nih.govejbps.com
Mass Spectrometry in Quantitative and Qualitative Analysis of this compound
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and selectivity for both quantification and structural characterization.
Application of Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of Cinacalcet in biological matrices such as human plasma. researchgate.netwisdomlib.orgamegroups.orgnih.gov this compound is commonly used as an internal standard in these assays to ensure accuracy and precision. caymanchem.comamegroups.orgnih.goveuropa.eu The method typically involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by MS/MS. researchgate.netamegroups.orgnih.gov
Quantification is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For Cinacalcet, a common transition is m/z 358.2 → m/z 155.2, while for Cinacalcet-D3, the transition m/z 361.1 > 158.1 is used. researchgate.netresearchgate.net These methods are validated for a wide linear range, for instance, from 0.1 to 100 ng/mL, and demonstrate high accuracy and precision. researchgate.netwisdomlib.org
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
---|---|---|---|
Cinacalcet | 358.1 / 358.2 | 155.1 / 155.2 | researchgate.netresearchgate.net |
This compound | 361.1 | 158.1 | researchgate.net |
Determination of Isotopic Purity and Deuterium Content via Mass Spectrometry
For deuterated compounds like this compound, it is essential to determine the isotopic purity and the extent of deuterium incorporation. acs.orgrsc.orgacs.orgrsc.org High-resolution mass spectrometry (HR-MS) is a powerful technique for this purpose. rsc.orgrsc.orgnih.gov By analyzing the full scan mass spectrum, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. rsc.orgrsc.org
The isotopic purity is calculated based on the integrated areas of the extracted ion chromatograms for the deuterated compound and its non-deuterated and partially deuterated analogues. rsc.orgrsc.org This analysis confirms the degree of deuterium labeling and ensures the suitability of the compound as an internal standard. rsc.orgrsc.org Combining mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more comprehensive characterization of the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgrsc.org
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in the characterization of pharmaceutical compounds, providing detailed information about their molecular structure, functional groups, and electronic properties. For this compound, a deuterated analog of Cinacalcet, methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to confirm its identity, structure, and purity.
The structure of this compound is formally known as (αR)-α-(methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine. caymanchem.comcaymanchem.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized for full structural confirmation.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the naphthalene and trifluoromethylphenyl rings, as well as the protons of the propyl chain and the methine (CH) group, would be observed. A key feature for confirming the identity of this compound is the absence of the signal corresponding to the methyl (CH₃) protons, which is present in the spectrum of unlabeled Cinacalcet. This absence directly indicates the successful substitution of the three methyl protons with deuterium atoms. mdpi.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would confirm the carbon skeleton, including the carbons of the two aromatic rings and the aliphatic chain. The carbon atom of the deuterated methyl group (CD₃) would exhibit a characteristic multiplet signal due to C-D coupling and would have a distinct chemical shift compared to the corresponding ¹³C signal in unlabeled Cinacalcet, further confirming the site of deuteration. nih.gov
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish the connectivity between atoms. core.ac.uk
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to piece together the aliphatic chain fragments.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different structural fragments, such as linking the propyl chain to the phenyl ring and the ethylamine moiety to the naphthalene ring. core.ac.uk
Through the comprehensive analysis of these NMR data, the complete chemical structure of this compound, including the stereochemistry and the precise location of the isotopic labels, can be unequivocally verified.
While NMR is paramount for detailed structural elucidation, other spectroscopic methods like UV-Visible and FT-IR spectroscopy provide complementary information for compound characterization. technologynetworks.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. technologynetworks.com The UV spectrum of Cinacalcet is primarily determined by the chromophores present in its structure, namely the naphthalene and trifluoromethylphenyl ring systems. Studies on Cinacalcet hydrochloride have shown a characteristic absorption maximum (λmax) at approximately 281 nm in methanol. researchgate.net Another study identified a λmax at 271 nm. scispace.com This absorption is due to π→π* electronic transitions within the aromatic rings. Since deuterium substitution has a negligible effect on the electronic structure of the chromophores, the UV spectrum of this compound is expected to be virtually identical to that of its non-deuterated counterpart.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The spectral data for the parent compound, Cinacalcet, can be used to assign the expected peaks. researchgate.net
Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
~3050 | C-H Stretching | Aromatic C-H |
2850-2960 | C-H Stretching | Aliphatic CH₂, CH₃ |
~1600, ~1450 | C=C Stretching | Aromatic Rings |
1100-1350 | C-F Stretching | Trifluoromethyl (-CF₃) |
~1100 | C-N Stretching | Amine |
This interactive table summarizes the expected characteristic FT-IR absorption bands for this compound based on the known functional groups of Cinacalcet. |
The presence of these bands in the FT-IR spectrum serves as a rapid and reliable method for confirming the presence of the principal functional groups within the molecular structure of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Role of this compound as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, an internal standard (IS) is crucial for achieving accurate and precise results. shimadzu.com.sgbioanalysis-zone.com An ideal internal standard should have chemical and physical properties nearly identical to the analyte but be distinguishable by the detector. bioanalysis-zone.com this compound is specifically designed and widely used as a stable isotope-labeled (SIL) internal standard for the quantification of Cinacalcet in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcaymanchem.comeuropa.eu
The use of a SIL internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
Similar Physicochemical Properties: It co-elutes chromatographically with the unlabeled analyte (Cinacalcet).
Correction for Variability: It effectively compensates for variations in sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), and matrix effects (ion suppression or enhancement) during mass spectrometric detection. bioanalysis-zone.comresearchgate.net
Several validated bioanalytical methods have been developed that employ this compound. In these methods, the analyte (Cinacalcet) and the internal standard (this compound) are detected using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.netresearchgate.net The instrument monitors a specific precursor ion to product ion transition for each compound.
A representative method involves quantifying Cinacalcet using the transition of m/z 358.1 → 155.1, while the deuterated internal standard, this compound, is monitored using the transition m/z 361.1 → 158.1. researchgate.net The three-mass-unit difference is due to the three deuterium atoms replacing three hydrogen atoms in the molecule.
The performance of these assays demonstrates the suitability of this compound as an internal standard.
Assay Parameter | Finding | Reference |
Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |
Internal Standard | Cinacalcet hydrochloride-d3 | nih.gov |
Quantification Range | 0.100–30.0 ng/mL in plasma | nih.gov |
Intra-assay Precision (%RSD) | < 8.0% | nih.gov |
Inter-assay Precision (%RSD) | < 5.8% | nih.gov |
Intra-assay Accuracy | 97.3–105.0% | nih.gov |
Inter-assay Accuracy | 97.7–103.0% | nih.gov |
Recovery | 90% to 106% | researchgate.net |
This interactive table presents validation data from bioanalytical methods using this compound as an internal standard for Cinacalcet quantification. |
The high precision, accuracy, and consistent recovery reported in these studies underscore the effectiveness of this compound in correcting for analytical variability, thereby enabling the reliable quantification of Cinacalcet in complex biological samples for critical clinical and research applications. researchgate.netnih.govnih.gov
Molecular Mechanism of Action Studies Involving R -cinacalcet-d3
Allosteric Modulation of the Calcium-Sensing Receptor (CaSR) by (R)-Cinacalcet
(R)-Cinacalcet is classified as a Type II calcimimetic, meaning it does not directly activate the CaSR on its own but rather enhances the receptor's sensitivity to its primary endogenous ligand, extracellular calcium (Ca2+o). tandfonline.comwikipedia.org This allosteric modulation occurs through binding to a site on the receptor distinct from the orthosteric calcium-binding site. nih.gov Specifically, (R)-Cinacalcet binds within the seven-transmembrane (7TM) domain of the CaSR, a characteristic shared by several synthetic modulators. tandfonline.combiorxiv.orgnih.gov This interaction potentiates the effect of extracellular calcium, effectively lowering the concentration of calcium required to activate the receptor. tandfonline.comjparathyroid.compatsnap.com
The binding of (R)-Cinacalcet to the transmembrane domain of the CaSR induces a conformational change that stabilizes the receptor in its active state. tandfonline.come-century.us This potentiation of CaSR activity by an allosteric modulator is a key feature of its mechanism. nih.gov While primarily acting as a positive allosteric modulator (PAM), at high concentrations, cinacalcet can exhibit agonist activity, activating the CaSR even in the absence of extracellular calcium, leading to its classification as a PAM-agonist. acs.org
Cryo-electron microscopy (cryo-EM) studies have provided structural insights into this process, revealing how cinacalcet and other PAMs engage with the 7TM domain. nih.gov These studies show that both G-protein subtypes, Gi and Gq, can drive additional conformational changes in the activated CaSR dimer, stabilizing a more extensive and asymmetric interface of the 7TM domain. nih.govresearcher.life This confirms that the allosteric modulation by (R)-Cinacalcet is a dynamic process involving significant structural rearrangement of the receptor.
The CaSR is a pleiotropic G protein-coupled receptor (GPCR) that can couple to multiple G protein families, including Gq/11, Gi/o, G12/13, and Gs. acs.orgnih.govfrontiersin.org The specific signaling pathway activated can depend on the cell type and the activating ligand. (R)-Cinacalcet's allosteric activation of the CaSR predominantly initiates signaling through the Gq/11 and Gi/o pathways. nih.govnih.gov
Activation of the Gq/11 pathway stimulates phospholipase C (PLC). tandfonline.comnih.gov Simultaneously, CaSR activation can couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) accumulation. nih.gov Research has also highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. acs.org In one study involving autoantibodies that cause biased signaling, cinacalcet was able to overcome this bias, enhancing both Gq/11 and Gi/o activation, thereby restoring normal signaling. nih.gov
G Protein Pathway | Downstream Effector | Key Outcome of (R)-Cinacalcet Modulation |
Gq/11 | Phospholipase C (PLC) | Stimulation, leading to IP3 and DAG production. tandfonline.comnih.gov |
Gi/o | Adenylyl Cyclase | Inhibition, leading to decreased cAMP levels. nih.gov |
G12/13 | RhoA | The relevance of this pathway to cinacalcet's primary effects is less characterized. acs.org |
Gs | Adenylyl Cyclase | The relevance of this pathway to cinacalcet's primary effects is less characterized. frontiersin.org |
A primary consequence of CaSR activation via the Gq/11-PLC pathway is the mobilization of intracellular calcium (Ca2+i). nih.govoup.com PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and increasing Ca2+i levels. frontiersin.orgmdpi.com
Studies have demonstrated that (R)-Cinacalcet is particularly effective at promoting Ca2+i mobilization. nih.govfrontiersin.org This effect is dependent on the presence of extracellular calcium, confirming its role as an allosteric modulator rather than a direct agonist under physiological conditions. oup.com Research using tetracycline-inducible expression systems has shown that higher CaSR expression levels positively modulate the Ca2+i response to cinacalcet, lowering the threshold for initiating Ca2+i oscillations and increasing the frequency of these oscillations. oup.com
Investigation of Gq/Gi Protein-Coupled Signaling Pathways
Regulation of Parathyroid Hormone (PTH) Secretion
The principal therapeutic effect of (R)-Cinacalcet is the regulation and suppression of parathyroid hormone (PTH) secretion from the chief cells of the parathyroid gland. tandfonline.comwikipedia.org By increasing the CaSR's sensitivity to extracellular calcium, (R)-Cinacalcet makes the parathyroid gland perceive a higher level of calcium than is actually present. patsnap.comdrugbank.com This enhanced signaling cascade leads to a potent inhibition of PTH synthesis and release. tandfonline.comjparathyroid.com Studies have shown that cinacalcet can significantly reduce PTH levels within hours of administration. tandfonline.com
The suppression of PTH secretion is directly linked to the activation of the PLC-IP signaling pathway. nih.gov The increase in intracellular calcium (Ca2+i) and activation of protein kinase C (PKC) by DAG, both downstream of Gq/11 and PLC activation, are critical intracellular signals that inhibit the exocytosis of vesicles containing PTH. tandfonline.comnih.gov Research has shown that cinacalcet favors a receptor conformation that preferentially couples to the intracellular Gq signaling pathway, promoting Ca2+i mobilization and inhibiting PTH release through this specific PLC-IP cascade. nih.gov
Signaling Component | Role in PTH Suppression | Reference |
(R)-Cinacalcet | Binds to CaSR, increasing its sensitivity to Ca2+o. | tandfonline.comjparathyroid.com |
CaSR Activation | Couples to Gq/11 G-protein. | nih.govnih.gov |
Phospholipase C (PLC) | Activated by Gq/11, hydrolyzes PIP2. | tandfonline.comnih.gov |
Inositol Trisphosphate (IP3) | Binds to ER receptors, releasing stored Ca2+. | nih.govnih.gov |
Increased Ca2+i | Key intracellular signal inhibiting PTH exocytosis. | nih.gov |
Diacylglycerol (DAG) | Activates Protein Kinase C (PKC), contributing to PTH suppression. | tandfonline.comnih.gov |
Cellular and Molecular Effects on Parathyroid Gland Biology
Beyond its acute effects on PTH secretion, (R)-Cinacalcet also exerts significant long-term effects on the biology of the parathyroid gland itself, particularly in the context of hyperplasia (enlargement) common in hyperparathyroidism. nih.govfrontiersin.org Preclinical studies in rodent models of chronic kidney disease have demonstrated that cinacalcet can prevent the development of parathyroid gland hyperplasia and even induce the regression of established hyperplasia. nih.govoup.com
This anti-proliferative effect appears to be mediated, at least in part, by changes in the expression of cell cycle regulators. oup.com Specifically, treatment with cinacalcet has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21. nih.govnih.gov The p21 protein plays a crucial role in halting the cell cycle, and its upregulation by cinacalcet provides a molecular mechanism for the observed reduction in parathyroid cell proliferation. nih.gov These preclinical findings are supported by clinical data showing that long-term treatment with cinacalcet can lead to a measurable reduction in parathyroid gland volume in patients. frontiersin.orgnih.gov
Mechanisms of Parathyroid Hyperplasia Inhibition and Regression
(R)-Cinacalcet has demonstrated the ability to both prevent the development of parathyroid gland hyperplasia and reverse it once established in preclinical models of chronic kidney disease (CKD). nih.govresearchgate.net The core of this effect lies in its ability to modulate the activity of the CaSR, which is a key regulator of parathyroid cell growth. plos.org Activation of the CaSR by (R)-Cinacalcet suppresses parathyroid cell proliferation. physiology.orgoup.com
Studies in animal models have shown that treatment with Cinacalcet leads to a significant reduction in parathyroid gland volume and weight. researchgate.netresearchgate.netnih.gov This regression of hyperplasia is a key therapeutic outcome. The precise mechanisms contributing to this size reduction are multifaceted. One proposed mechanism is a reduction in the volume of individual parathyroid cells in response to the decreased demand for parathyroid hormone (PTH) synthesis. nih.gov Another significant contributor is the induction of apoptosis, or programmed cell death, in the hyperplastic parathyroid cells. plos.orgkarger.com High concentrations of calcimimetics have been shown to induce apoptosis in parathyroid cells from uremic rats in vitro. karger.complos.org
Clinical observations support these preclinical findings, showing that long-term Cinacalcet therapy can reduce parathyroid gland volume in patients with secondary hyperparathyroidism (SHPT). nih.govkarger.comoup.comsantannapisa.it The reduction in gland size has been observed even in patients with markedly enlarged glands. researchgate.netnih.gov Interestingly, the regression appears to be more significant in glands below a certain size threshold, suggesting that the stage of hyperplasia (diffuse vs. nodular) may influence the therapeutic response. oup.com
Study Population | Baseline Gland Volume | Outcome with Cinacalcet Treatment | Reference |
---|---|---|---|
Hemodialysis Patients (Group S) | <500 mm³ | Significant decrease in mean gland volume. | nih.gov |
Hemodialysis Patients (Group L) | >500 mm³ | Significant reduction in parathyroid gland volume. | nih.gov |
Hemodialysis Patients | <500 mm³ | Mean volume decreased from 233 ± 115 mm³ to 102 ± 132 mm³. | oup.com |
Hemodialysis Patients | >500 mm³ | No significant decrease in mean gland volume (1036 ± 1062 mm³ vs. 837 ± 1290 mm³). | oup.com |
Influence on Cell Cycle Regulators (e.g., p21 expression)
A critical molecular mechanism by which (R)-Cinacalcet inhibits parathyroid cell proliferation is through its influence on cell cycle regulators. plos.org Specifically, the administration of Cinacalcet has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21 in the parathyroid glands of uremic animal models. nih.govresearchgate.netoup.comnih.gov
The p21 protein is a crucial inhibitor of the cell cycle, capable of halting cell division. plos.orgplos.org By increasing the expression of p21, (R)-Cinacalcet helps to keep parathyroid cells under normal cell cycle control, preventing them from entering the proliferative state that characterizes hyperplasia. plos.orgnih.gov Studies have demonstrated that in uremic rats, Cinacalcet treatment more than doubled the number of p21-positive cells in the parathyroid gland compared to vehicle-treated controls. oup.com This effect is considered a potential direct cause of the observed decrease in parathyroid cell proliferation. frontiersin.orgnih.gov
The increase in p21 expression is dependent on continued treatment; upon discontinuation of Cinacalcet, p21 expression levels return to baseline, and the beneficial effects on hyperplasia are reversed. nih.govnih.gov This underscores the role of continuous CaSR activation in maintaining control over parathyroid cell growth. nih.gov It is noteworthy that this antiproliferative effect appears specific to parathyroid tissue, as calcimimetics have not been found to have similar effects on other cell types like intestinal epithelial cells. oup.com
Treatment Group | Observation | Reference |
---|---|---|
Cinacalcet-treated | Increased expression of p21 in parathyroid tissues compared to controls. | nih.govnih.govfrontiersin.orgnih.gov |
Cinacalcet-treated | Number of p21-positive cells/mm² was ~2.5-fold higher than vehicle-treated controls after 6 weeks. | nih.gov |
1 week post-Cinacalcet discontinuation | p21 expression remained significantly elevated compared to vehicle controls. | nih.gov |
3 weeks post-Cinacalcet discontinuation | p21 expression was no longer significantly increased. | nih.gov |
Modulation of Gene Expression Profiles (e.g., 1α-hydroxylase, 24-hydroxylase, PTH gene)
(R)-Cinacalcet profoundly modulates the gene expression profile within parathyroid cells, primarily targeting the PTH gene and genes involved in vitamin D metabolism. frontiersin.orgmdpi.com The primary therapeutic effect of Cinacalcet is the direct suppression of PTH synthesis and secretion. physiology.orgdrugbank.com This is achieved by increasing the sensitivity of the CaSR to extracellular calcium, which in turn chronically inhibits the transcription of the PTH gene. tandfonline.com Calcimimetic treatment has been shown to result in a significant decrease in PTH mRNA levels. mdpi.com
Furthermore, (R)-Cinacalcet influences the local, intra-glandular metabolism of vitamin D by altering the expression of key hydroxylase enzymes. mdpi.com Treatment with calcimimetics leads to an increased expression of the 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) gene in the parathyroid gland. frontiersin.orgmdpi.com This enzyme is responsible for converting the prohormone 25-hydroxyvitamin D into its active form, 1,25-dihydroxyvitamin D (calcitriol), which is a potent inhibitor of PTH production. nih.gov
Concurrently, (R)-Cinacalcet decreases the expression of the 25-hydroxyvitamin D3 24-hydroxylase (CYP24A1) gene. frontiersin.orgmdpi.com This enzyme is responsible for the degradation of active calcitriol. nih.gov The combined effect of upregulating the synthesis enzyme (1α-hydroxylase) and downregulating the catabolizing enzyme (24-hydroxylase) is thought to increase the local concentration of active vitamin D within the parathyroid gland, thereby enhancing the suppression of the PTH gene. mdpi.com
Gene | Effect of Calcimimetic Treatment | Resulting Action | Reference |
---|---|---|---|
PTH | ~53% decrease in mRNA | Reduced Parathyroid Hormone synthesis | mdpi.com |
1α-hydroxylase (CYP27B1) | ~42% increase in mRNA | Increased local synthesis of active vitamin D | frontiersin.orgmdpi.com |
24-hydroxylase (CYP24A1) | ~2.2-fold decrease in mRNA | Decreased local degradation of active vitamin D | frontiersin.orgmdpi.com |
Cross-Talk with Vitamin D Receptor (VDR) Signaling Pathways
There is significant and synergistic cross-talk between the CaSR signaling pathway, activated by (R)-Cinacalcet, and the Vitamin D Receptor (VDR) signaling pathway. mdpi.com Vitamin D itself inhibits parathyroid hyperplasia and PTH synthesis by binding to the VDR. nih.gov (R)-Cinacalcet enhances this natural regulatory system.
A key molecular finding is that calcimimetics directly upregulate the expression of VDR mRNA in parathyroid glands of uremic rats. physiology.orgfrontiersin.orgmdpi.com This increase in VDR expression makes the parathyroid cells more sensitive to the inhibitory effects of circulating active vitamin D (calcitriol) or its analogs. mdpi.com By increasing the number of receptors, (R)-Cinacalcet facilitates the suppressive action of vitamin D on PTH synthesis and parathyroid cell proliferation. mdpi.commdpi.com
This synergistic relationship forms the basis for combination therapies using both Cinacalcet and active vitamin D sterols to manage SHPT. nih.gov Cinacalcet directly lowers PTH by activating the CaSR and simultaneously potentiates the VDR pathway, allowing for more effective PTH control. mdpi.comnih.gov This dual action can lead to regression of parathyroid hyperplasia, as the upregulated VDR enhances the antiproliferative signals mediated by vitamin D. nih.govfrontiersin.org Studies have shown that calcimimetics elicit a rapid increase in both CaSR and VDR mRNA in the parathyroid glands, highlighting the integrated nature of these two critical regulatory pathways in controlling parathyroid function. mdpi.com
Metabolic Fate and Deuterium Isotope Effects in R -cinacalcet-d3 Research
Identification of Cytochrome P450 Enzymes (CYP3A4, CYP2D6, CYP1A2) in Cinacalcet Metabolism
The metabolism of Cinacalcet is a complex process primarily occurring in the liver and involving multiple cytochrome P450 (CYP) enzymes. drugbank.comnih.gov Research has identified three key isoforms responsible for its biotransformation: CYP3A4, CYP2D6, and CYP1A2. drugbank.comnih.govnih.govuspharmacist.com While all three contribute, CYP3A4 and CYP1A2 are noted as the predominant enzymes in its metabolism. hres.camedsafe.govt.nzpharmascience.com The involvement of multiple enzymes suggests a robust and varied metabolic clearance pathway. hres.camedsafe.govt.nz Cinacalcet itself has been shown to be a potent inhibitor of CYP2D6, which can have implications for the metabolism of other drugs processed by this enzyme. nih.govnih.gov
Enzyme | Role in Cinacalcet Metabolism |
CYP3A4 | A primary enzyme involved in the oxidative metabolism of Cinacalcet. drugbank.comnih.govuspharmacist.comnih.gov |
CYP2D6 | A significant enzyme in the metabolic pathway of Cinacalcet. drugbank.comnih.govuspharmacist.com Cinacalcet is also a strong inhibitor of this enzyme. nih.gov |
CYP1A2 | A key enzyme contributing to the biotransformation of Cinacalcet. drugbank.comnih.govuspharmacist.com |
Characterization of Oxidative N-Dealkylation and Subsequent Metabolite Pathways
Cinacalcet undergoes extensive metabolism through two principal routes following administration. drugbank.comuspharmacist.com The parent drug is rapidly and widely biotransformed, with less than 1% of the unchanged drug being accounted for in circulating plasma radioactivity. researchgate.netnih.gov
The primary metabolic pathways are:
Oxidative N-dealkylation : This process leads to the formation of hydrocinnamic acid and hydroxy-hydrocinnamic acid. drugbank.comnih.govuspharmacist.comdrugs.com These acidic metabolites are then further processed through subsequent metabolic steps, including β-oxidation and conjugation with glycine. drugbank.comnih.govuspharmacist.com
Oxidation of the Naphthalene Ring : The naphthalene moiety of the parent compound is oxidized to form dihydrodiols. drugbank.comuspharmacist.comnih.gov These dihydrodiol metabolites are subsequently conjugated with glucuronic acid. drugbank.comuspharmacist.com
The major circulating metabolites found in plasma are inactive cinnamic acid derivatives and glucuronidated dihydrodiols. nih.govuspharmacist.com Studies have confirmed that the hydrocinnamic acid metabolites and the glucuronide conjugates exhibit minimal to no calcimimetic activity. nih.govuspharmacist.com
Metabolic Pathway | Initial Step | Resulting Metabolites | Subsequent Conjugation |
Pathway 1 | Oxidative N-dealkylation | Hydrocinnamic acid, Hydroxy-hydrocinnamic acid | β-oxidation and Glycine conjugation |
Pathway 2 | Naphthalene Ring Oxidation | Dihydrodiols | Glucuronic acid conjugation |
Evaluation of Deuterium Isotope Effects on Metabolic Stability and Clearance Rates
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a technique used in medicinal chemistry to enhance a drug's pharmacokinetic properties. juniperpublishers.comresearchgate.netacs.org This approach, known as deuteration, focuses on modifying the metabolic fate of a compound while preserving its core pharmacological activity. juniperpublishers.comresearchgate.net
The foundational principle behind this strategy is the kinetic isotope effect (KIE). juniperpublishers.comacs.org A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. researchgate.net Consequently, it requires more energy to break a C-D bond. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. juniperpublishers.com
For a compound like (R)-Cinacalcet-D3, deuterium atoms are placed at specific, metabolically vulnerable sites. By substituting hydrogen with deuterium at a primary site of metabolism, such as the position susceptible to oxidative N-dealkylation, the rate of that metabolic reaction can be significantly reduced. juniperpublishers.com This slowing of the metabolic process can lead to:
Increased Metabolic Stability : The drug molecule persists in its active form for a longer duration. juniperpublishers.comresearchgate.net
Reduced Clearance Rates : A slower metabolism leads to a decrease in the rate of systemic clearance. juniperpublishers.com
Prolonged Biological Half-life : The time it takes for the drug concentration in the body to reduce by half is extended. juniperpublishers.comresearchgate.net
This modification has the potential to alter the pharmacokinetic profile, which may allow for different dosing characteristics compared to the non-deuterated counterpart. acs.org
Elucidation of Metabolite Structures and Excretion Routes in Research Models
Studies in human volunteers and various animal models (including mice, rats, and monkeys) have been conducted to understand the disposition and excretion of Cinacalcet and its metabolites. researchgate.netnih.gov Following administration of a radiolabeled dose, the radioactivity is predominantly eliminated via renal excretion. uspharmacist.comhres.canih.gov
In humans, approximately 80% of the administered dose is recovered in the urine, with about 15-17% excreted in the feces. uspharmacist.comhres.caresearchgate.netnih.gov It is important to note that the parent compound, Cinacalcet, is not detected in human urine, indicating complete metabolic conversion before renal clearance. researchgate.netnih.gov The substances excreted are the metabolites formed through the pathways described previously.
The primary structures of the excreted metabolites are:
Glycine conjugates of carboxylic acid derivatives (from N-dealkylation), which are found in urine. researchgate.netnih.gov
Glucuronide conjugates of dihydrodiols (from naphthalene ring oxidation), which are excreted in both urine and bile. researchgate.netnih.gov
The metabolite profile observed in preclinical animal models was found to be qualitatively similar to that in humans. researchgate.netnih.gov
Excretion Route | Percentage of Dose (Human) | Metabolites Found |
Urine | ~80% | Glycine conjugates of carboxylic acids, Glucuronide conjugates of dihydrodiols |
Feces | ~15-17% | Glucuronide conjugates of dihydrodiols (via bile) |
Preclinical Research Applications of R -cinacalcet-d3 in Biological Models
In Vitro Cellular Models for Mechanistic Elucidation
No published studies have been identified that utilize (R)-Cinacalcet-D3 in the following in vitro models for mechanistic elucidation.
Functional Assays in Recombinant Cell Lines Expressing Human CaSR (e.g., HEK293T)
There is no evidence of this compound being used to assess functional activity on the human Calcium-Sensing Receptor (CaSR) in recombinant cell lines.
Investigation of Cellular Responses in Isolated Parathyroid Cells
No research is available on the use of this compound to investigate cellular responses in isolated parathyroid cells.
Studies on Specific Enzyme Expression (e.g., 25-hydroxyvitamin D-1α-hydroxylase)
There are no studies detailing the use of this compound to examine its effects on the expression of enzymes such as 25-hydroxyvitamin D-1α-hydroxylase.
In Vivo Animal Models for Pathophysiological Research
No published studies have been identified that employ this compound in in vivo animal models for pathophysiological research.
Rodent Models of Secondary Hyperparathyroidism (e.g., 5/6 Nephrectomy Rats)
There is no evidence of this compound being administered to rodent models of secondary hyperparathyroidism to study its pharmacological effects.
Assessment of Calcium and Phosphate Homeostasis Perturbations
No data is available on the use of this compound for the in vivo assessment of perturbations in calcium and phosphate homeostasis.
Comparative Studies on Vascular Calcification Progression
The role of this compound in the progression of vascular calcification has been a key area of investigation, particularly in animal models of chronic kidney disease (CKD) that are prone to this complication.
In a rat model of secondary hyperparathyroidism induced by 5/6 nephrectomy, treatment with this compound was compared to treatment with the active vitamin D sterol, calcitriol. oup.comresearchgate.net The results demonstrated that while calcitriol treatment led to moderate to marked aortic calcification, the groups treated with this compound alone showed no significant calcification compared to the vehicle-treated group. oup.comresearchgate.net This suggests that, unlike calcitriol, this compound does not promote vascular calcification. oup.com Interestingly, when this compound was co-administered with calcitriol, it did not mitigate the calcification induced by the vitamin D sterol. oup.comresearchgate.net
Further studies in rat models with induced pro-calcifying conditions (nephrectomy combined with a high phosphorus diet) confirmed that this compound inhibited calcification of the aortic artery and valve. mdpi.com High-dose this compound therapy was observed to decrease calcium deposits within the arterial media layer. mdpi.com
Treatment Group | Observed Aortic Calcification | Reference |
---|---|---|
Vehicle Control | No significant calcification | oup.comresearchgate.net |
This compound only | No significant calcification | oup.comresearchgate.net |
Calcitriol only | Moderate to marked calcification | oup.comresearchgate.net |
This compound + Calcitriol | Moderate to marked calcification (no attenuation) | oup.comresearchgate.net |
Analysis of Parathyroid Gland Hyperplasia Development and Regression
This compound has been instrumental in studying the cellular mechanisms underlying parathyroid gland hyperplasia, a hallmark of secondary hyperparathyroidism (sHPT). Preclinical studies in rodent models of CKD (5/6 nephrectomy) have demonstrated that this compound can both prevent the development of hyperplasia and reverse it once established. nih.gov
In a prevention protocol, uremic rats treated with this compound showed significantly reduced parathyroid gland weight and fewer proliferating cells compared to vehicle-treated uremic rats. nih.gov In a therapeutic protocol on rats with established sHPT, this compound treatment led to the regression of parathyroid hyperplasia. nih.gov This anti-proliferative effect is linked to the upregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of the cell cycle. semanticscholar.orgnih.gov The effect was found to be specific to parathyroid tissue and was not due to an increase in apoptosis. oup.com Other research has indicated that the timing of administration can influence the anti-proliferative efficacy, suggesting a role for chronotherapy. plos.orgnih.gov
Parameter | Sham Control | 5/6 Nx + Vehicle | 5/6 Nx + this compound | Reference |
---|---|---|---|---|
Parathyroid Gland Weight (mg) | - | 0.566 ± 0.038 | 0.396 ± 0.031 | nih.gov |
PCNA-Positive Cells/mm² | - | 83 ± 8 | 41 ± 8 | nih.gov |
Monitoring of Fibroblast Growth Factor-23 (FGF23) Dynamics
Fibroblast Growth Factor-23 (FGF23) is a key hormone in phosphate and vitamin D metabolism, and its levels are markedly elevated in CKD. researchgate.net Preclinical and clinical research has explored how different treatments for sHPT, including this compound, affect FGF23 dynamics.
Studies have shown divergent effects of this compound and vitamin D sterols on FGF23 levels. Treatment with this compound, either alone or in combination with low-dose vitamin D, has been associated with a decrease in circulating FGF23 concentrations. researchgate.netnih.gov In contrast, treatment with active vitamin D analogs alone tends to increase FGF23 levels. nih.gov The mechanisms for these effects appear to be complex; changes in FGF23 levels correlate significantly with changes in serum phosphate and calcium but not necessarily with changes in parathyroid hormone (PTH). researchgate.netnih.gov This suggests that this compound may influence FGF23 indirectly through its effects on mineral metabolism. nih.gov In the uremic state of advanced CKD, resistance to FGF23's action on the parathyroid gland can develop due to downregulation of its co-receptor Klotho, further complicating these dynamics. e-enm.orgmdpi.com
Therapeutic Agent | Effect on FGF23 Levels | Correlation with other Factors | Reference |
---|---|---|---|
This compound | Decrease | Correlated with changes in Ca x P product | nih.gov |
Vitamin D Analogs | Increase | Correlated with changes in Calcium, Phosphorus, and Ca x P product | nih.gov |
Murine Models of Primary Hyperparathyroidism
This compound has been evaluated in murine models that replicate primary hyperparathyroidism (PHPT), a condition characterized by autonomous PTH secretion.
Investigation of Parathyroid Cell Proliferation and Tumor Growth
A key model for studying PHPT involves transgenic mice with parathyroid-targeted overexpression of the cyclin D1 oncogene, which leads to chronic hyperparathyroidism and parathyroid cell hyperplasia. researchgate.netfrontiersin.org In this model, this compound was shown to effectively suppress parathyroid cell proliferation. frontiersin.org This effect was achieved without inducing apoptosis (programmed cell death). nih.govfrontiersin.org These findings suggest that activating the CaSR with this compound can control the abnormal growth of parathyroid cells characteristic of PHPT. frontiersin.org The studies also noted that in older mice with more advanced disease and lower CaSR expression, higher amounts of the compound were needed to achieve suppression of PTH and calcium, indicating that the compound's efficacy is dependent on the presence of its target receptor. researchgate.netfrontiersin.org
Endpoint | Observation in PTH-Cyclin D1 Transgenic Mice | Reference |
---|---|---|
Parathyroid Cell Proliferation | Suppressed by this compound | frontiersin.orgnih.govfrontiersin.org |
Apoptosis of Parathyroid Cells | Not affected by this compound | researchgate.netfrontiersin.org |
Serum PTH and Calcium | Suppressed by this compound | researchgate.netfrontiersin.org |
Studies in Genetic Knockout Models (e.g., 1α-Hydroxylase Null Mice)
Genetic knockout models provide a powerful platform to dissect the specific roles of hormones and receptors in mineral metabolism.
Evaluation of PTH Suppression and Skeletal Phenotypes
Mice with a null mutation for the gene Cyp27b1, which encodes the enzyme 1α-hydroxylase, lack the ability to produce the active form of vitamin D, 1,25-dihydroxyvitamin D3. nih.gov These mice develop hypocalcemia, hypophosphatemia, and severe secondary hyperparathyroidism, making them a valuable model for studying sHPT in the absence of vitamin D signaling. nih.govresearchgate.net
In these 1α-hydroxylase null mice, this compound treatment suppressed serum PTH levels, but this suppression was cyclical. nih.gov Crucially, the treatment did not correct the persistent hypocalcemia or the abnormal skeletal phenotype, which includes defects in growth plate architecture. nih.gov Furthermore, this compound was observed to increase the number and activity of osteoclasts (cells that resorb bone). nih.gov This contrasts with the effects of active vitamin D compounds, which were able to normalize serum calcium and PTH in a sustained manner and correct the skeletal abnormalities in this model. nih.gov These findings highlight that while CaSR activation by this compound can lower PTH, it does not replace the essential role of active vitamin D in maintaining calcium homeostasis and normal bone development. nih.gov
Parameter | This compound | Active Vitamin D Compounds | Reference |
---|---|---|---|
Serum PTH | Cyclical suppression | Sustained reduction (normalized) | nih.gov |
Serum Calcium | Hypocalcemia persisted | Normalized | nih.gov |
Skeletal Phenotype (Growth Plate) | Abnormalities not corrected | Corrected | nih.gov |
Osteoclast Number/Activity | Increased | - | nih.gov |
Analysis of Osteoclast and Osteoblast Activity
Preclinical studies have demonstrated that cinacalcet influences bone remodeling by modulating the balance between osteoclast and osteoblast activity. mdpi.com The primary effect is a reduction in the high bone turnover characteristic of secondary hyperparathyroidism (sHPT). fda.govnih.gov This is achieved by suppressing bone resorption by osteoclasts and promoting bone formation by osteoblasts. mdpi.com
Research in animal models of chronic kidney disease (CKD) shows that cinacalcet can suppress bone turnover, reduce bone fibrosis, and increase cortical bone mineral density. fda.gov The mechanism underlying these effects involves the intricate communication between bone cells, particularly through the Wingless/beta-catenin (Wnt) signaling pathway, which is crucial for skeletal development and maintenance. mdpi.com
Detailed research findings indicate that cinacalcet therapy can inhibit sclerostin, a protein that blocks the canonical Wnt/β-catenin signaling pathway. nih.gov By attenuating sclerostin, cinacalcet administration leads to the upregulation of Wnt-10b and Wnt16. nih.gov This signaling cascade activates osteoblastic bone formation and concurrently inactivates osteoclastic bone resorption. nih.gov
Osteoblast Activity: The activation of osteoblasts, the cells responsible for bone formation, is evidenced by a significant increase in bone formation markers. mdpi.com One of the most sensitive markers, procollagen type I amino-terminal propeptide (PINP), has been shown to increase substantially from baseline in response to cinacalcet treatment in human models of sHPT. mdpi.comnih.gov In-vitro studies further support this, showing that cinacalcet can increase osteoblastic mineralization, an effect thought to be mediated by increased osteoclast-derived Wnt10b secretion. mdpi.comresearchgate.net
Osteoclast Activity: The drug's effect on osteoclasts, the cells that break down bone tissue, is primarily inhibitory. mdpi.com In-vitro experiments show that cinacalcet directly decreases the bone resorption activity of osteoclasts. mdpi.comresearchgate.net This is reflected in vivo by a decrease in serum markers of osteoclast activity, such as tartrate-resistant acid phosphatase isoform 5b (TRACP-5b) and N-telopeptide (NTx). nih.govnih.gov While cinacalcet reduces osteoclast function, some studies in CKD mice suggest it may not significantly reduce osteoclast numbers, thereby preserving the cellular crosstalk necessary for subsequent bone formation. mdpi.com
The table below summarizes findings from a study on hemodialysis patients, illustrating the impact of cinacalcet on key markers of osteoblast and osteoclast activity.
Table 1: Effect of Cinacalcet on Bone Turnover Markers
Marker | Cell Type Indicated | Function | Change with Cinacalcet | Reference |
---|---|---|---|---|
PINP (Procollagen type I amino-terminal propeptide) | Osteoblast | Bone Formation | Increase | mdpi.comnih.gov |
TRACP-5b (Tartrate-resistant acid phosphatase isoform 5b) | Osteoclast | Bone Resorption | Decrease | mdpi.comnih.gov |
Sclerostin (SOST) | Osteocyte | Inhibitor of Wnt Signaling (Bone Formation) | Decrease | nih.gov |
Wnt-10b / Wnt16 | Osteoclast / Osteocyte | Activator of Wnt Signaling (Bone Formation) | Increase | mdpi.comnih.gov |
BSAP (Bone-specific alkaline phosphatase) | Osteoblast | Bone Formation | Decrease (in high-turnover states) | nih.gov |
NTx (N-telopeptide) | Osteoclast | Bone Resorption | Decrease | nih.gov |
Renal Handling of Calcium and Phosphate
(R)-Cinacalcet's modulation of the CaSR has significant consequences for the renal handling of calcium and phosphate, primarily through its potent suppression of PTH. fda.gov PTH plays a central role in mineral homeostasis by regulating calcium reabsorption and phosphate excretion in the kidneys. mdpi.com
In preclinical and clinical settings, cinacalcet consistently leads to a reduction in serum calcium levels. journalrip.comeuropa.eu This effect is a direct consequence of both PTH suppression and the increased sensitivity of CaSRs in the parathyroid gland and potentially other tissues. drugbank.comfda.gov The reduction in PTH diminishes calcium efflux from bone and can affect renal calcium reabsorption. drugbank.comoup.com
The effect of cinacalcet on phosphate handling is more variable and appears to depend on the level of residual renal function in the biological model.
In models simulating end-stage renal disease (ESRD) or in dialysis patients , cinacalcet treatment is associated with a decrease in serum phosphorus levels. journalrip.comeuropa.eu This is a clinically important finding, as hyperphosphatemia is a common and dangerous complication of ESRD.
In preclinical animal models with less severe CKD (e.g., 5/6 nephrectomy rats) , where residual renal function is present, cinacalcet has been observed to increase serum phosphorus levels. oup.comnih.gov This paradoxical effect is attributed to the potent suppression of PTH. nih.gov Since a primary function of PTH is to promote urinary phosphate excretion (phosphaturia), its marked reduction leads to decreased renal phosphate clearance and a subsequent rise in serum phosphate. nih.gov
In kidney transplant recipients with persistent hyperparathyroidism and associated urinary phosphate wasting, cinacalcet has been shown to correct this condition. nih.gov By lowering PTH levels, it reduces renal phosphate excretion and normalizes serum phosphorus. nih.gov This highlights the dominant role of PTH in mediating the phosphaturic state in this specific population. nih.gov
These findings underscore that cinacalcet's impact on renal mineral handling is not uniform but is instead context-dependent, dictated largely by the baseline level of kidney function and the prevailing influence of PTH on renal transporters.
Table 2: Summary of Cinacalcet's Effects on Serum Minerals and PTH
Parameter | Effect in ESRD/Dialysis Models | Effect in Preclinical CKD Models (with residual renal function) | Primary Mechanism | Reference |
---|---|---|---|---|
Serum Calcium | Decrease | Decrease | PTH suppression, increased CaSR sensitivity | journalrip.comeuropa.euoup.com |
Serum Phosphate | Decrease | Increase | PTH suppression (reduces renal phosphate excretion) | journalrip.comoup.comnih.gov |
Serum PTH | Decrease | Decrease | Allosteric modulation of CaSR, increasing sensitivity to calcium | fda.govjournalrip.comeuropa.eu |
Future Research Trajectories and Translational Implications of R -cinacalcet-d3 Studies
Refinement of Mechanistic Insights into CaSR Allosteric Modulation
The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis. nih.gov Calcimimetics like Cinacalcet are positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the primary ligand (calcium) to enhance the receptor's sensitivity to activation. researchgate.netnih.gov The (R)-enantiomer of Cinacalcet is the pharmacologically active form. nih.gov
Future research can leverage stable isotope-labeled compounds like (R)-Cinacalcet-D3 to dissect the complex mechanisms of CaSR modulation. High-resolution analytical techniques can provide detailed insights into how these modulators alter the receptor's conformation and signaling pathways. bocsci.compnas.org Studies could explore:
Binding Kinetics: Using advanced mass spectrometry, researchers can more accurately determine the on- and off-rates of (R)-Cinacalcet at the allosteric site of the CaSR. This can help in understanding how structural modifications affect binding affinity and duration of action. nih.gov
Probe-Dependence: The modulatory effect of allosteric ligands can depend on the primary agonist. acs.org this compound can be used in competitive binding assays with other natural and synthetic ligands to clarify the nuanced interactions and functional outcomes at the receptor. frontiersin.org
Biased Signaling: Allosteric modulators can preferentially activate certain downstream signaling pathways over others (biased agonism). acs.org Precise quantification enabled by isotope labeling can help correlate specific drug concentrations with the activation of distinct pathways, such as G-protein-dependent versus β-arrestin-mediated signaling. acs.org This knowledge is crucial for designing next-generation calcimimetics with improved efficacy and fewer side effects. biorxiv.org
Advancements in Isotope-Labeled Compound Analytical Platforms
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example of the application of stable isotope labeling in pharmacokinetics. nih.gov This approach is the gold standard for absolute quantification of drugs and their metabolites in biological samples. nih.govmdpi.com
Future advancements in this area will likely focus on:
Increased Sensitivity and Miniaturization: Developing methods that require even smaller sample volumes (micromethods) is crucial, especially for pediatric studies or preclinical models where sample availability is limited. nih.gov
High-Throughput Screening: Integrating automated synthesis platforms and flow chemistry can accelerate the production and testing of new isotope-labeled compounds, streamlining drug discovery. adesisinc.com
Metabolomics and Flux Analysis: Stable isotope tracers are integral to metabolomics for tracking metabolic pathways. nih.gov Using labeled precursors can illuminate how calcimimetics influence cellular metabolism beyond their primary effect on the CaSR. nih.govmetwarebio.com
Enhanced Analytical Technologies: The synergy of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and advanced chromatography will continue to improve the precision of structural analysis and quantification of labeled compounds. bocsci.com
Table 1: Analytical Techniques for Isotope-Labeled Compounds
Technique | Application in this compound Research | Reference |
---|---|---|
LC-MS/MS | Quantification of Cinacalcet in plasma samples using this compound as an internal standard. | nih.gov |
High-Resolution MS | Accurate mass measurement for structural confirmation and quantitative detection of labeled compounds. | bocsci.com |
NMR Spectroscopy | Structural analysis and kinetic studies of labeled molecules. | bocsci.com |
| Gas Chromatography (GC) | Separation and analysis of labeled compounds, often coupled with MS. | bocsci.com |
Exploration in Novel Preclinical Disease Models for Deeper Pathophysiological Understanding
Animal models are indispensable for studying diseases of mineral metabolism, such as secondary hyperparathyroidism (SHPT) in the context of chronic kidney disease (CKD). nih.govtandfonline.com Calcimimetics have been shown to be effective in rodent models of SHPT, reducing parathyroid hormone (PTH) levels and preventing or even reversing parathyroid gland hyperplasia. nih.govtandfonline.comnih.gov
The availability of robust analytical tools like this compound allows for precise pharmacokinetic/pharmacodynamic (PK/PD) modeling in these preclinical settings. Future research can expand to more sophisticated models:
Genetically Engineered Models: Mice with specific gene deletions or mutations (e.g., CaSR, PTH, or Klotho) provide valuable insights into the pathophysiology of parathyroid diseases. nih.gov Using these models can help test the efficacy of calcimimetics in specific genetic contexts. jove.commassgeneral.org
Models of Comorbidities: CKD is often associated with cardiovascular complications like vascular calcification. mdpi.com Preclinical models that replicate this CKD-Mineral and Bone Disorder (CKD-MBD) phenotype are crucial for studying whether calcimimetics can improve bone material properties and reduce vascular calcification. oup.combiospace.com
Organ-on-a-Chip Systems: Emerging microphysiological systems, such as those growing human parathyroid "pseudoglands," offer a novel platform to study hyperparathyroidism and test new therapies in a human-relevant context, reducing reliance on animal models. researchgate.net
Table 2: Key Findings from Preclinical Calcimimetic Studies
Preclinical Model | Key Finding | Implication | Reference |
---|---|---|---|
Uremic Rats | Calcimimetics lower PTH without significantly altering serum phosphate. | Potential to retard SHPT disease progression. | nih.gov |
Cy/+ Rats (CKD model) | Calcimimetic treatment improved bone matrix composition and material properties. | Suggests calcimimetics may improve bone quality in early CKD. | oup.comnih.gov |
Contribution to the Broader Understanding of Calcimimetic Pharmacology and Mineral Metabolism Disorders
The study of this compound contributes to the broader field of calcimimetic pharmacology, which has transformed the management of hyperparathyroidism. researchgate.netplos.org Cinacalcet was the first allosteric modulator of a GPCR to receive regulatory approval, establishing a proof-of-concept for this entire class of drugs. nih.govresearchgate.netscispace.com
Future research building on this foundation will:
Inform New Drug Design: A deeper understanding of the structure-activity relationships and mechanisms of existing calcimimetics will guide the discovery of next-generation modulators with greater potency, selectivity, or biased signaling properties. nih.govbiorxiv.org
Expand Therapeutic Indications: The CaSR is expressed in various tissues beyond the parathyroid gland, including the intestines and lungs. frontiersin.org Research is exploring the role of the CaSR in other conditions, and calcimimetics or calcilytics (CaSR inhibitors) are being investigated for new indications like hypocalcemia or even intestinal inflammation. frontiersin.orgnih.gov
Personalize Therapy: Precise PK/PD data, facilitated by tools like this compound, could eventually enable therapeutic drug monitoring to optimize dosing for individual patients, maximizing efficacy while minimizing side effects. nih.gov The continued study of calcimimetics and their interaction with the CaSR is fundamental to advancing treatments for a range of bone and mineral disorders. mdpi.com
Q & A
Q. What are the validated analytical methods for characterizing (R)-Cinacalcet-D3 in pharmacokinetic studies?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects .
- Adhere to the precision guidelines outlined in pharmaceutical research standards, such as reporting numerical data to no more than one significant digit beyond instrument precision (e.g., 99.96% purity) .
Q. How should researchers design in vitro studies to assess the calcium-sensing receptor (CaR) activation by this compound?
Methodological Answer:
- Apply the PICOT framework to structure the study:
- P opulation: HEK293 cells expressing human CaR.
- I ntervention: this compound at varying concentrations.
- C omparison: Non-deuterated (R)-Cinacalcet and vehicle controls.
- O utcome: Intracellular calcium flux (measured via fluorometric assays).
- T ime: Dose-response curves over 0–60 minutes.
Q. What ethical considerations are critical when using deuterated compounds like this compound in preclinical models?
Methodological Answer:
- Follow the FINER criteria :
- F easible: Ensure deuterium incorporation does not alter toxicity profiles (validate via acute toxicity assays).
- E thical: Adhere to institutional animal care guidelines (e.g., 3Rs principles).
- R elevant: Justify the use of isotopic labeling for metabolic stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data between this compound and its non-deuterated counterpart?
Methodological Answer:
- Conduct iterative comparative analyses:
Use stable isotope pharmacokinetic (SIP) studies to compare AUC and half-life in matched subjects.
Apply multivariate regression to identify confounding variables (e.g., cytochrome P450 enzyme variability).
Validate findings with in silico metabolic simulations (e.g., using CYP3A4 docking models).
Q. What methodologies are recommended to investigate the isotope effect of deuterium in this compound on receptor binding kinetics?
Methodological Answer:
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and thermodynamic parameters (ΔH, ΔS).
- Compare deuterated vs. non-deuterated compounds under identical buffer conditions (pH 7.4, 37°C).
- Use the Arrhenius equation to assess kinetic isotope effects (KIEs) on association/dissociation rates .
Q. How can systematic review frameworks be applied to synthesize fragmented data on this compound’s efficacy in secondary hyperparathyroidism models?
Methodological Answer:
- Follow PRISMA guidelines for literature synthesis:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
Extract data on primary endpoints (e.g., serum PTH reduction) and secondary endpoints (e.g., calcium normalization).
Perform meta-analysis using random-effects models to account for heterogeneity across preclinical models .
Methodological Notes
- Data Collection : Prioritize reproducibility by documenting instrument settings (e.g., NMR shim values, LC gradient profiles) and raw data archiving formats (e.g., .RAW, .DSC) .
- Contradiction Analysis : Use triangulation (e.g., combining pharmacokinetic, pharmacodynamic, and in silico data) to resolve inconsistencies .
- Ethical Compliance : Reference MedChemExpress safety guidelines for handling deuterated compounds, including toxicity thresholds and disposal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.